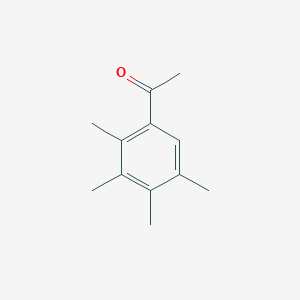
1-(2,3,4,5-Tetramethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,5-Tetramethylphenyl)ethanone is an organic compound with the molecular formula C12H16O. It is also known as this compound and has a molecular weight of 176.25 g/mol . This compound is characterized by its solid state and strong aroma, making it a common ingredient in fragrances .
Preparation Methods
1-(2,3,4,5-Tetramethylphenyl)ethanone can be synthesized through specific organic synthesis methods. Typically, it is prepared from corresponding starting materials through a series of chemical reactions . The exact synthetic routes and reaction conditions may vary, but they generally involve the use of reagents such as acetophenone derivatives and methylating agents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,3,4,5-Tetramethylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3,4,5-Tetramethylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances and other aromatic products.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetramethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biochemical pathways . These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-(2,3,4,5-Tetramethylphenyl)ethanone can be compared with other similar compounds such as:
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(2,3,4-Trimethylphenyl)ethanone
- 1-(2,3,5-Trimethylphenyl)ethanone
These compounds share similar structural features but differ in the position and number of methyl groups on the phenyl ring . The unique arrangement of methyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2,3,4,5-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-7-6-12(11(5)13)10(4)9(3)8(7)2/h6H,1-5H3 |
InChI Key |
TUKLAMJWVBYTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


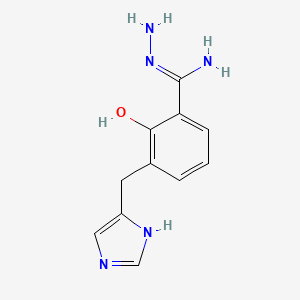
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)

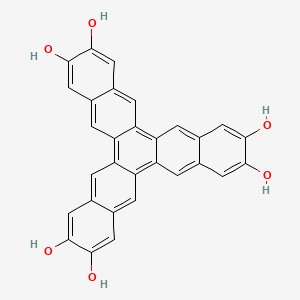
![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)
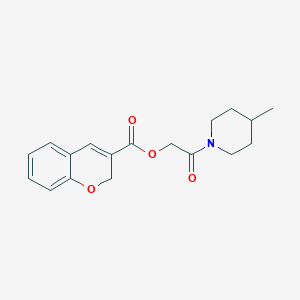
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)

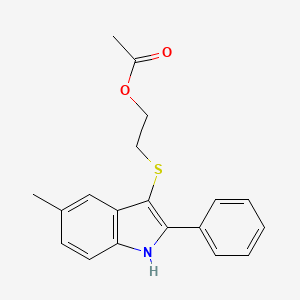
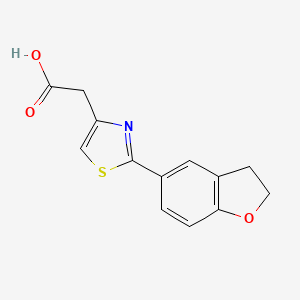
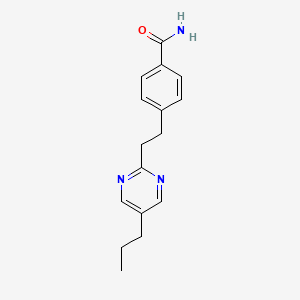
![2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)

